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Abstract
AGN-201904Z is a novel, slowly absorbed, acid-stable pro-drug of omeprazole, a widely used

proton pump inhibitor (PPI). Developed to provide a more prolonged and consistent

suppression of gastric acid compared to conventional PPIs, AGN-201904Z undergoes rapid

conversion to omeprazole in the systemic circulation. This extended residence time of the

active metabolite addresses some of the limitations of existing therapies, particularly in

controlling nocturnal acid breakthrough. This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and key experimental data related to AGN-
201904Z.

Discovery and Origin
AGN-201904Z was developed by Allergan, Inc. as a next-generation proton pump inhibitor. The

primary rationale behind its development was to overcome the pharmacokinetic limitations of

conventional PPIs like omeprazole and esomeprazole. Standard PPIs have a short plasma

half-life, which can lead to a loss of acid control, especially during the night. The concept was

to create a pro-drug that is slowly absorbed along the gastrointestinal tract, providing a

"chemically metered absorption" and thereby a prolonged systemic exposure to the active drug,

omeprazole. This approach was intended to provide a true once-a-day treatment with improved

clinical efficacy for acid-related disorders.
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AGN-201904Z is the sodium salt of AGN-201904, an acid-stable sulfonamide of omeprazole.

Preclinical studies in rats, dogs, and monkeys demonstrated that oral administration of AGN-
201904Z resulted in a more prolonged systemic concentration-time profile of omeprazole

compared to dosing with omeprazole or esomeprazole.

Mechanism of Action
The mechanism of action of AGN-201904Z is a two-step process that ultimately leads to the

inhibition of the gastric H+/K+ ATPase (proton pump).

Absorption and Conversion: Following oral administration, the enteric-coated AGN-201904Z
passes through the stomach and is slowly absorbed in the small intestine. Once in the

systemic circulation, it is rapidly hydrolyzed to its active metabolite, omeprazole.

Proton Pump Inhibition: Omeprazole, a weak base, accumulates in the acidic canaliculi of

the gastric parietal cells. In this acidic environment, it is converted to its active form, a

sulfenamide. This active moiety then forms a covalent disulfide bond with cysteine residues

on the H+/K+ ATPase, irreversibly inactivating the pump and inhibiting the final step of

gastric acid secretion.
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Mechanism of Action of AGN-201904Z.

Signaling Pathway of Gastric Acid Secretion
The therapeutic effect of AGN-201904Z is rooted in its ability to inhibit the final step of the

gastric acid secretion signaling pathway. This pathway is regulated by multiple stimuli, including

histamine, acetylcholine, and gastrin, which act on the parietal cells.
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Signaling Pathway of Gastric Acid Secretion and Inhibition by Omeprazole.

Experimental Protocols
The primary clinical evidence for the efficacy of AGN-201904Z comes from a randomized,

open-label, parallel-group, investigator-blinded intragastric pH study.
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Study Design:

Participants: 24 healthy, Helicobacter pylori negative male volunteers.

Treatment Groups:

AGN-201904Z: 600 mg enteric-coated capsules once daily.

Esomeprazole: 40 mg delayed-release tablets once daily.

Duration: 5 days of treatment.

Primary Endpoints: 24-hour intragastric pH recordings at baseline, and on days 1, 3, and 5.

Pharmacokinetic Sampling: Blood samples were collected to measure plasma

concentrations of AGN-201904Z, omeprazole, and gastrin.

Methodology:

Subject Screening: Participants were screened for good health through medical history,

physical examination, laboratory tests, and an electrocardiogram.

Drug Administration: Medications were administered at 7:00 a.m., one hour before a

standardized breakfast, under supervision to ensure compliance.

Dietary Control: All meals were standardized and served at the same times each day.

pH Monitoring: 24-hour intragastric pH was recorded using a pH probe.

Pharmacokinetic Analysis: Blood samples were collected at specified time points. Plasma

concentrations of the analytes were determined using a validated analytical method.

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using a model-

independent approach.

Statistical Analysis: Statistical significance was determined using appropriate tests (p < 0.05

was considered significant).
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1665649?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665649#discovery-and-origin-of-agn-201904z
https://www.benchchem.com/product/b1665649#discovery-and-origin-of-agn-201904z
https://www.benchchem.com/product/b1665649#discovery-and-origin-of-agn-201904z
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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